molecular formula C28H37NO9 B564449 4'-Demethyl Homoharringtonine-13C,d3 CAS No. 1217669-36-7

4'-Demethyl Homoharringtonine-13C,d3

Cat. No.: B564449
CAS No.: 1217669-36-7
M. Wt: 535.613
InChI Key: LRNKGNYRSLLFRU-JZXXSLGNSA-N
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Description

Overview of Homoharringtonine (B1673347) (HHT) as a Natural Product and Research Compound

Historical Context and Derivation from Cephalotaxus Alkaloids

Homoharringtonine (HHT) is a natural alkaloid derived from the evergreen trees of the Cephalotaxus genus, commonly known as plum-yews, which are native to East Asia. nih.govbiologyinsights.com Various species, including Cephalotaxus harringtonia, C. fortunei, and C. hainanensis, serve as natural sources for this compound. nih.govresearchgate.nettaylorfrancis.com The medicinal properties of Cephalotaxus plants were noted in traditional Chinese medicine, but the systematic investigation into their chemical constituents began much later. nih.gov

In the 1960s and 1970s, researchers such as Powell and his colleagues undertook significant efforts to isolate and characterize the active compounds from these plants. nih.gov This work led to the identification of a family of related structures known as the Cephalotaxus alkaloids. nih.govnih.gov This family includes Cephalotaxine (B1668394), which is the major alkaloid but lacks significant biological activity, and its various esters, which possess potent properties. nih.govresearchgate.net Among these esters are Harringtonine, Isoharringtonine, Deoxyharringtonine, and Homoharringtonine. nih.govresearchgate.net HHT was identified as one of the most effective compounds in this series based on early studies. researchgate.netresearchgate.net The complex structure of these alkaloids features a unique tetracyclic backbone. nih.gov Due to the demand for HHT in research and clinical settings, a semi-synthetic form, known as omacetaxine mepesuccinate, was later developed to ensure a consistent and high-purity supply. biologyinsights.comresearchgate.net

Foundational Research on HHT's Biological Modulatory Actions

The primary mechanism through which HHT exerts its biological effects is the inhibition of protein synthesis. nih.govbiologyinsights.comnih.gov Foundational research revealed that HHT targets the ribosome, the cellular machinery responsible for translating mRNA into protein. biologyinsights.comtaylorfrancis.com Specifically, it binds to the A-site cleft of the large ribosomal subunit, where it interferes with the initial elongation step of the nascent polypeptide chain. biologyinsights.comresearchgate.net This action effectively halts the production of new proteins.

This inhibition of protein synthesis has several downstream consequences that have been the subject of extensive research. The effect is particularly pronounced for proteins with short half-lives, such as the anti-apoptotic protein Mcl-1 and oncoproteins like c-Myc. researchgate.netresearchgate.net The rapid depletion of these critical survival proteins is a key factor in HHT's ability to induce apoptosis, or programmed cell death, in susceptible cells. nih.govresearchgate.net Further studies have shown that HHT can block the progression of the cell cycle, arresting cells in both the G1/S and G2/M phases. nih.govnih.gov Additionally, HHT has been found to modulate various intracellular signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. nih.govnih.gov Its biological activities also include immunomodulatory and antiviral effects. nih.govresearchgate.net

Biological Action of HHT Mechanism / Pathway Involved Key Cellular Consequence
Protein Synthesis Inhibition Binds to the ribosomal A-site, blocking peptide chain elongation. biologyinsights.comresearchgate.netDepletion of short-lived proteins (e.g., Mcl-1, c-Myc). researchgate.net
Apoptosis Induction Downregulation of anti-apoptotic proteins and activation of pro-apoptotic pathways. nih.govnih.govProgrammed cell death of targeted cells.
Cell Cycle Arrest Blocks progression from G1 to S phase and G2 to M phase. nih.govoncotarget.comInhibition of cellular proliferation. nih.gov
Signal Pathway Modulation Inactivation of the PI3K/AKT/mTOR signaling pathway. nih.govnih.govSuppression of cell growth and survival signals.

Strategic Importance of Demethylated and Isotopically Labeled Homoharringtonine Analogs in Contemporary Biochemical and Pharmacological Investigations

Rationale for Structural Modifications in Understanding Biological Activity

In medicinal chemistry and pharmacology, the systematic modification of a natural product's structure is a fundamental strategy for understanding its biological activity. nih.gov This process, often aimed at establishing a structure-activity relationship (SAR), involves creating analogs by adding, removing, or altering specific functional groups on the parent molecule. nih.gov By comparing the biological activity of these analogs to the original compound, researchers can deduce the importance of different parts of the molecule for its interaction with its biological target. nih.gov

The creation of a demethylated analog, such as 4'-Demethyl Homoharringtonine, serves this exact purpose. Removing the methyl group from the 4'-position of the HHT molecule allows investigators to probe whether this specific group is essential for its ribosome-binding affinity and subsequent protein synthesis inhibition. Such studies can reveal critical points of interaction between the drug and its target, guiding the design of new molecules with potentially improved properties. acs.org Chemical modification can enhance the biological activity of natural compounds and, in some cases, confer new activities. nih.gov

Applications of Stable Isotope Labeling (13C, d3) in Mechanistic and Quantitative Studies

Isotopic labeling is a powerful technique used extensively in pharmaceutical research to trace the fate of a drug within a biological system. musechem.com This involves replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes, such as Carbon-13 (¹³C) or deuterium (B1214612) (²H or d). musechem.comnih.gov The resulting isotopically labeled compound is chemically identical to the unlabeled parent but has a higher mass, which allows it to be distinguished and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The compound 4'-Demethyl Homoharringtonine-13C,d3 incorporates two types of stable isotopes. This dual labeling is strategically significant for several advanced research applications:

Internal Standards for Quantitative Analysis: One of the most critical applications of stable isotope-labeled compounds is their use as internal standards in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). acs.org Because the labeled analog co-elutes with the unlabeled analyte and behaves nearly identically during sample extraction and ionization, it can correct for variations in the analytical process, enabling highly accurate and precise quantification of the target compound in complex biological matrices like plasma or tissue. acs.org

Metabolic Fate and ADME Studies: Stable isotopes serve as tracers to elucidate a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govchemicalsknowledgehub.com By administering the labeled compound, researchers can track its journey through the body, identify its metabolites, and understand the metabolic pathways involved without the need for radioactive materials. chemicalsknowledgehub.comnih.gov

Mechanistic Studies: The use of deuterium can help investigate metabolic pathways through the "kinetic isotope effect." The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can slow the rate of metabolic reactions that involve breaking this bond. Observing such an effect can help pinpoint sites of metabolic modification on a molecule. nih.gov

Isotope Symbol Type Primary Research Application
Carbon-13¹³CStableTracer in metabolic studies; increases molecular mass for MS-based quantification. musechem.comnih.gov
Deuterium²H or dStableUsed in internal standards; can probe metabolic pathways via the kinetic isotope effect. musechem.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3,7-dihydroxy-7-methyl-3-[[(2S,3S,6R)-4-(trideuterio(113C)methoxy)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1/i3+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNKGNYRSLLFRU-JZXXSLGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1OC(=O)[C@@](CCCC(C)(C)O)(CC(=O)O)O)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Advanced Isotopic Labeling Methodologies for 4 Demethyl Homoharringtonine 13c,d3

Synthetic Pathways to 4'-Demethyl Homoharringtonine (B1673347)

The creation of 4'-Demethyl Homoharringtonine, a complex alkaloid, can be achieved through two primary strategies: total synthesis, which builds the molecule from basic chemical precursors, and semi-synthesis, which modifies a closely related, naturally occurring compound.

Total Synthesis Approaches

The total synthesis of cephalotaxus alkaloids, including congeners of homoharringtonine, represents a significant challenge in organic chemistry. oregonstate.edu Researchers have developed various strategies to construct the intricate polycyclic core of these molecules. One notable approach involves an oxidative ring-opening of a furan, which then triggers a spontaneous transannular Mannich cyclization. This key step efficiently assembles the complete cephalotaxine (B1668394) substructure in a single operation. oregonstate.eduresearchgate.netnih.gov Subsequent steps, such as a Noyori reduction, can then be used to establish the correct stereochemistry, leading to the synthesis of the target alkaloids with high enantioselectivity. oregonstate.eduresearchgate.netnih.gov Another strategy has utilized an intramolecular aldol (B89426) condensation as a key step to form the core structure. nih.gov These total synthesis routes provide a versatile platform for creating not only the natural product but also various analogs for structure-activity relationship studies.

Semi-Synthetic Derivatization Strategies

A more common and often more practical approach to obtaining homoharringtonine and its derivatives is through semi-synthesis, starting from the more abundant natural product, Cephalotaxine. oregonstate.edu Cephalotaxine, which lacks the ester side chain responsible for the biological activity of homoharringtonine, can be isolated in larger quantities from the plum yew (Cephalotaxus harringtonii). oregonstate.edu The semi-synthetic process involves the esterification of Cephalotaxine with a suitably synthesized side chain. oregonstate.edu For 4'-Demethyl Homoharringtonine, this would involve the synthesis of a demethylated version of the homoharringtonine side chain. This strategy is often more commercially viable and allows for the production of a wide array of homoharringtonine analogs by varying the structure of the ester side chain. oregonstate.edu

Precision Incorporation of Stable Isotopes (13C, Deuterium) for Research Applications

Isotopically labeled compounds are invaluable tools in various scientific disciplines, including metabolic flux analysis and as internal standards in quantitative mass spectrometry. nih.govnih.gov The introduction of stable isotopes like Carbon-13 (¹³C) and Deuterium (B1214612) (D or ²H) into the 4'-Demethyl Homoharringtonine structure requires careful planning and execution to ensure the labels are in the desired positions and at a high level of enrichment.

Design Considerations for Site-Specific Isotopic Enrichment

The decision of where to place isotopic labels within a molecule is critical and depends on the intended application. For instance, in metabolic studies, labels are often incorporated into specific positions to trace the metabolic fate of the molecule. nih.gov For use as an internal standard in mass spectrometry, the labels should be in a stable position that is not prone to exchange and should introduce a sufficient mass shift to differentiate it from the unlabeled analyte. nih.gov The mole fraction of the isotope at a specific site, known as isotopic enrichment, is a key parameter. isotope.com For example, a molecule labeled with three deuterium atoms (D3) at 99.5% enrichment means that 98.5% of the molecules will be the CD3 species. isotope.com Careful consideration of the synthetic route is necessary to introduce the isotopic labels from commercially available, highly enriched starting materials at the desired positions.

Enzymatic and Chemical Labeling Protocols

Both chemical and enzymatic methods can be employed for isotopic labeling. Chemical synthesis offers precise control over the location of the label by incorporating isotopically enriched building blocks during the synthetic sequence. For example, a ¹³C-labeled methyl group can be introduced using ¹³CH₃I. nih.gov A total synthesis of [¹⁴C]-labelled (–)‐homoharringtonine has been reported, starting from ¹⁴C-labelled potassium cyanide. researchgate.netnii.ac.jp

Enzymatic labeling methods capitalize on the high selectivity of enzymes to incorporate isotopes. nih.govrsc.orgacs.orgnih.gov While often applied to proteins and peptides, the principles can be adapted for natural product biosynthesis. nih.govcortecnet.com For instance, feeding an organism or a cell culture with isotopically labeled precursors can lead to the incorporation of the isotopes into the final natural product. nih.gov This approach can be particularly useful for complex molecules where total synthesis is impractical.

Spectroscopic and Chromatographic Characterization of Isotopic Purity and Positional Labeling

After synthesis and labeling, it is imperative to confirm the isotopic enrichment and the precise location of the labels within the 4'-Demethyl Homoharringtonine-13C,d3 molecule. This is achieved through a combination of spectroscopic and chromatographic techniques.

High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic enrichment by accurately measuring the mass-to-charge ratio of the labeled compound and its isotopologues. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR and ²H-NMR, is indispensable for confirming the exact position of the isotopic labels. The chemical shifts and coupling patterns in the NMR spectra provide definitive structural information.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), are used to assess the chemical and isotopic purity of the final product. nih.gov It is crucial to ensure that the labeled compound is free from unlabeled material and other impurities. In some cases, chromatographic separation of isotopologues can occur, particularly with deuterium labeling, which can affect quantification. nih.gov The use of ¹³C as an isotopic label can be advantageous in LC-MS applications as it is less likely to cause chromatographic shifts compared to deuterium. nih.gov

ParameterMethodPurpose
Isotopic Enrichment High-Resolution Mass Spectrometry (HRMS)To determine the percentage of molecules that contain the isotopic labels.
Positional Labeling Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C-NMR, ²H-NMR)To confirm the exact location of the ¹³C and deuterium atoms within the molecular structure.
Chemical and Isotopic Purity High-Performance Liquid Chromatography (HPLC), LC-MSTo separate the labeled compound from any unlabeled starting material and other impurities, and to ensure the homogeneity of the labeled sample.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. In the context of isotopically labeled compounds such as 4'-Demethyl Homoharringtonine-¹³C,d₃, NMR serves as a definitive method for confirming the precise location and incorporation of the isotopic labels. The strategic introduction of ¹³C and deuterium (²H or d) isotopes induces characteristic changes in the NMR spectra, which can be meticulously analyzed.

For the confirmation of the ¹³C,d₃-methyl group on the side chain ester of 4'-Demethyl Homoharringtonine, both ¹H and ¹³C NMR spectroscopy are employed. In a standard ¹H NMR spectrum of the unlabeled compound, a methyl group would typically appear as a singlet, integrating to three protons. However, upon replacement of these protons with deuterium, this singlet would be absent in the ¹H NMR spectrum of 4'-Demethyl Homoharringtonine-¹³C,d₃. The high enrichment of deuterium at this position effectively silences the proton signal.

Conversely, the ¹³C NMR spectrum provides direct evidence of the ¹³C incorporation. A standard ¹³C NMR spectrum shows signals for all unique carbon atoms in the molecule. For the labeled compound, the signal corresponding to the introduced methyl carbon will exhibit distinct features. Due to the coupling between the ¹³C nucleus and the three attached deuterium nuclei (which have a spin I=1), the signal for the ¹³C,d₃ group will appear as a multiplet, specifically a septet, in the proton-decoupled ¹³C NMR spectrum. The chemical shift of this signal confirms its position within the molecular structure. Advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further be used to unequivocally confirm the connectivity of the labeled methyl group to the rest of the molecule. nih.gov

Interactive Data Table 1: Comparative NMR Data for Labeled and Unlabeled 4'-Demethyl Homoharringtonine

Nucleus Unlabeled 4'-Demethyl Homoharringtonine (Expected Signal) 4'-Demethyl Homoharringtonine-¹³C,d₃ (Expected Signal) Interpretation
¹H NMR (Methyl Group)Singlet (~1.2 ppm)Signal AbsentConfirms deuteration of the methyl group.
¹³C NMR (Methyl Carbon)Quartet (due to ¹JCH coupling in coupled spectrum) or Singlet (~20-30 ppm in decoupled spectrum)Septet (due to ¹JCD coupling)Confirms the presence of the ¹³C nucleus and its coupling to three deuterium atoms.

High-Resolution Mass Spectrometry for Isotopic Abundance Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For isotopically labeled compounds, HRMS is crucial for verifying the successful incorporation of the labels and determining the isotopic purity of the sample. thermofisher.com

The synthesis of 4'-Demethyl Homoharringtonine-¹³C,d₃ involves the replacement of a ¹²C atom with a ¹³C atom and three ¹H atoms with three ²H (deuterium) atoms in the methyl group of the side chain. This results in a nominal mass increase of 4 Da compared to the unlabeled molecule. HRMS can detect this mass shift with very high precision. The exact mass difference between the labeled and unlabeled compound is calculated as:

(Mass of ¹³C - Mass of ¹²C) + 3 * (Mass of ²H - Mass of ¹H)

This precise mass difference allows for the unambiguous identification of the labeled compound and distinguishes it from other potential species in the sample.

Furthermore, HRMS provides detailed information on the isotopic distribution or abundance. nih.gov The natural abundance of isotopes (e.g., ~1.1% for ¹³C) results in a characteristic isotopic pattern for any given molecule, with a primary monoisotopic peak (M) and smaller peaks at M+1, M+2, etc. For 4'-Demethyl Homoharringtonine-¹³C,d₃, the isotopic pattern will be significantly altered. The most abundant peak will correspond to the molecule containing the ¹³C and three ²H isotopes. The relative intensities of the peaks in the mass spectrum can be compared to theoretical distribution models to confirm the isotopic enrichment level and ensure the absence of significant isotopic scrambling. nih.gov Techniques like Orbitrap mass spectrometry offer ultra-high resolution, which can even resolve the small mass difference between a deuterium atom and a ¹³C isotope, providing an exceptional level of confidence in the labeling verification. thermofisher.com

Interactive Data Table 2: Expected HRMS Data for Isotopic Verification

Compound Molecular Formula Calculated Monoisotopic Mass (Da) Expected m/z [M+H]⁺ Key Observation
4'-Demethyl HomoharringtonineC₂₈H₃₇NO₉531.2472532.2544Baseline reference mass.
4'-Demethyl Homoharringtonine-¹³C,d₃C₂₇¹³CH₃₄d₃NO₉535.2724536.2796Mass shift of +4.0252 Da confirms successful incorporation of one ¹³C and three ²H atoms.

Sophisticated Analytical Methodologies for Quantitative Research Using 4 Demethyl Homoharringtonine 13c,d3

Development and Rigorous Validation of Bioanalytical Assays

The foundation of any quantitative bioanalytical study lies in the meticulous development and validation of the assay. This ensures that the method is reliable, reproducible, and fit for its intended purpose.

Application of Isotopically Labeled Analogs as Internal Standards in Quantitative Mass Spectrometry (e.g., LC-MS/MS)

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is crucial to correct for the variability inherent in the analytical process. Stable isotopically labeled (SIL) internal standards, such as 4'-Demethyl Homoharringtonine-13C,d3, are considered the gold standard. nih.govresearchgate.net These standards are analogs of the analyte of interest that contain one or more heavy isotopes (e.g., ¹³C, ²H (deuterium), ¹⁵N). researchgate.net

The key advantage of a SIL-IS is that it shares nearly identical physicochemical properties with the analyte. nih.gov This means it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. nist.gov Consequently, it can effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response. researchgate.netnih.gov The mass spectrometer can differentiate between the analyte and the SIL-IS due to the mass difference imparted by the isotopic labels. shimadzu.com.sg

For instance, in a hypothetical LC-MS/MS method for the quantification of 4'-Demethyl Homoharringtonine (B1673347), its ¹³C and deuterium-labeled counterpart, this compound, would be added to all samples, calibrators, and quality control samples at a known concentration at the beginning of the sample preparation process. During data analysis, the response of the analyte is normalized to the response of the internal standard, thereby improving the accuracy and precision of the measurement. While deuterium-labeled standards are common, they can sometimes exhibit minor chromatographic shifts or different fragmentation patterns compared to the unlabeled analyte; however, ¹³C-labeled standards are less prone to such isotopic effects. nih.govscispace.com

Method Validation Parameters in Research Settings (e.g., Accuracy, Precision, Recovery, Matrix Effect)

A bioanalytical method must be rigorously validated to ensure its performance characteristics are well-defined and acceptable. nih.gov Key validation parameters in a research setting include:

Accuracy: This refers to the closeness of the measured concentration to the true concentration of the analyte in the sample. au.dkpatsnap.com It is typically expressed as the percentage of the nominal concentration.

Precision: This describes the degree of scatter between a series of measurements of the same sample. au.dkpatsnap.com It is usually expressed as the coefficient of variation (%CV) and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

Recovery: This is the efficiency of the extraction process, representing the percentage of the analyte that is recovered from the biological matrix during sample preparation. au.dk While 100% recovery is not necessary, it should be consistent and reproducible. au.dk

Matrix Effect: This refers to the alteration of ionization efficiency by co-eluting components from the biological matrix. nih.gov It is a significant concern in LC-MS/MS and is evaluated to ensure that the matrix does not interfere with the quantification of the analyte. nih.gov

The following interactive table provides an example of typical acceptance criteria and results for a bioanalytical method validation in a research setting.

Validation ParameterAcceptance CriteriaHypothetical Results (Low QC)Hypothetical Results (Medium QC)Hypothetical Results (High QC)
Intra-day Accuracy (% Bias)±15%-2.5%1.8%-0.5%
Intra-day Precision (%CV)≤15%4.1%3.5%2.8%
Inter-day Accuracy (% Bias)±15%-3.2%2.1%-1.0%
Inter-day Precision (%CV)≤15%5.5%4.8%3.9%
Recovery (%)Consistent and reproducible85.2%86.1%84.9%
Matrix Effect (%CV)≤15%6.2%5.4%4.7%

Advanced Sample Preparation Techniques for Diverse Biological Matrices

Sample preparation is a critical step in bioanalysis that aims to isolate the analyte of interest from the complex biological matrix and concentrate it to a level suitable for detection. bioanalysis-zone.com

Microextraction Procedures for Enhanced Analytical Sensitivity

Microextraction techniques have gained popularity in bioanalysis due to their numerous advantages, including reduced consumption of organic solvents, lower sample volume requirements, and improved enrichment of the analyte, leading to enhanced sensitivity. bioanalysis-zone.commdpi.com These methods are miniaturized versions of traditional extraction techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE). tandfonline.com

Examples of microextraction techniques include:

Solid-Phase Microextraction (SPME): This technique uses a fused silica (B1680970) fiber coated with a polymeric stationary phase to extract analytes from a sample.

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution that facilitates the extraction of the analyte into the fine droplets of the extraction solvent. mdpi.com

Microextraction by Packed Sorbent (MEPS): This is a miniaturized version of SPE where the sorbent is packed into a syringe. mdpi.com

These techniques are particularly useful when dealing with limited sample volumes, such as in pediatric studies or when analyzing precious samples. bioanalysis-zone.com The high preconcentration factors achieved with microextraction can significantly improve the lower limit of quantification (LLOQ) of the analytical method.

Utility of Dried Matrix Spot (DMS) Sampling in Research Bioanalysis

Dried Matrix Spot (DMS) sampling is an innovative technique that involves spotting a small volume of a biological matrix, such as blood, plasma, or urine, onto a specialized collection card and allowing it to dry. researchgate.netresearchgate.net This approach offers several advantages in a research setting: ijpsr.com

Minimal Sample Volume: DMS typically requires only a few microliters of the biological fluid, which is beneficial for studies involving animals or vulnerable patient populations. researchgate.net

Ease of Collection, Storage, and Transportation: Dried spots are generally stable at ambient temperature, eliminating the need for cold chain storage and shipping, which simplifies logistics and reduces costs. nih.gov

Improved Analyte Stability: For some analytes, the drying process can enhance their stability compared to storage in a liquid state. ijpsr.com

Reduced Biohazard Risk: The dried samples pose a lower risk of exposure to infectious agents. ijpsr.com

DMS has been successfully applied in various bioanalytical contexts, including pharmacokinetic studies and therapeutic drug monitoring. researchgate.netijpsr.com The analyte is typically extracted from the spot using a suitable solvent before analysis by LC-MS/MS. nih.gov When combined with a sensitive analytical method, DMS provides a powerful tool for bioanalysis in diverse research applications. nih.gov

Pharmacokinetic Research Unveiled by 4 Demethyl Homoharringtonine 13c,d3 in Preclinical Models

Comprehensive Investigation of Absorption, Distribution, and Elimination Processes

The journey of a drug through the body is a complex process involving its absorption into the bloodstream, distribution to various tissues, metabolism into other compounds, and eventual excretion. Understanding these dynamics, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), is fundamental in drug development. In the context of 4'-Demethyl Homoharringtonine-13C,d3, while specific data is scarce, studies on its parent compound, Homoharringtonine (B1673347) (HHT), offer valuable predictive insights.

Tracer Studies for Systemic Exposure Dynamics in In Vitro and Animal Models

Tracer studies, often employing isotopically labeled compounds, are instrumental in delineating the systemic exposure of a drug. Research on uniformly labeled HHT provides a foundational understanding of its plasma kinetics. Following administration, the concentration of unchanged HHT in the plasma shows a biphasic decline, characterized by an initial rapid distribution phase and a slower elimination phase. nih.gov

Clinical pharmacokinetic studies on HHT have demonstrated its dose- and time-dependent effects. nih.gov In preclinical models, HHT has been shown to inhibit the proliferation of various cancer cell lines, including those of melanoma and multiple myeloma, both in vitro and in vivo. nih.govhaematologica.org These studies underscore the compound's ability to achieve systemic concentrations sufficient to exert a biological effect.

Quantitative Tissue Distribution Analysis

The distribution of a drug to different tissues and organs determines its sites of action and potential toxicity. While specific tissue distribution data for this compound is not available, studies with radiolabeled HHT indicate that it undergoes distribution into various body compartments. Pathological examinations in animal models of acute myeloid leukemia (AML) treated with HHT have shown a significant reduction of leukemia blasts in the peripheral blood, bone marrow, liver, and spleen, suggesting that the compound effectively reaches these tissues. nih.govhaematologica.org

The apparent volume of distribution (Vd) is a key pharmacokinetic parameter that relates the amount of drug in the body to its concentration in the plasma. For HHT, the apparent volume of distribution at steady state has been reported to be approximately 2 ± 1.4 L/kg, indicating that the drug distributes beyond the plasma volume and into the tissues. nih.gov Another study reported an apparent volume of distribution of 2.4 ± 0.4 L/kg. nih.gov The plasma protein binding of HHT is reported to be 50% or less, which influences its distribution out of the vasculature. wikipedia.org

Elucidation of Drug Disposition Pathways and Pharmacokinetic Modeling

Pharmacokinetic modeling integrates data on absorption, distribution, metabolism, and excretion to describe and predict a drug's behavior in the body. This understanding is crucial for optimizing therapeutic regimens.

Analysis of Clearance Mechanisms and Volume of Distribution

Clearance (CL) is a measure of the body's efficiency in eliminating a drug. Studies on HHT have shown that it is cleared from the body through metabolic processes. The total plasma clearance of HHT has been reported as 11.6 ± 10.4 L/h. nih.gov Another study utilizing radiolabeled HHT reported a total clearance of 177.4 ± 27.7 mL/h/kg. nih.gov

The elimination half-life (t½), which is the time required for the drug concentration to decrease by half, is an important determinant of dosing frequency. For HHT, the mean elimination half-life has been reported to be around 11.01 ± 3.4 hours. nih.gov A study with radiolabeled HHT showed a terminal half-life of 9.3 ± 1.4 hours for the unchanged drug. nih.gov However, the total radiolabel (representing HHT and its metabolites) had a much longer terminal half-life of 67.5 ± 7.5 hours, indicating that metabolites are eliminated more slowly than the parent compound. nih.gov

Urinary excretion is not a major route of elimination for unchanged HHT. In a study with radiolabeled HHT, only a small fraction of the administered dose was recovered in the urine as the unchanged drug, suggesting that HHT is extensively metabolized. nih.gov

Pharmacokinetic Parameters of Homoharringtonine (HHT)

Parameter Value Reference
Volume of Distribution (Vd) 2 ± 1.4 L/kg nih.gov
2.4 ± 0.4 L/kg nih.gov
Clearance (CL) 11.6 ± 10.4 L/h nih.gov
177.4 ± 27.7 mL/h/kg nih.gov
Elimination Half-life (t½) 11.01 ± 3.4 hours nih.gov
9.3 ± 1.4 hours (unchanged HHT) nih.gov
67.5 ± 7.5 hours (total radiolabel) nih.gov

| Plasma Protein Binding | ≤ 50% | wikipedia.org |

Role of Isotopically Labeled Probes in Understanding Drug Transport and Efflux

The use of isotopically labeled compounds, such as this compound, is a cornerstone of modern pharmacokinetic research. acs.org Stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (d) are incorporated into a drug molecule to create a "tagged" version that is chemically identical to the unlabeled drug but can be distinguished by analytical techniques like mass spectrometry. acs.orgchemicalsknowledgehub.com This allows researchers to trace the fate of the drug in complex biological systems with high precision. musechem.commusechem.com

Isotopically labeled probes are invaluable for:

Metabolite Identification: By tracking the isotopic label, researchers can identify the chemical structures of metabolites formed from the parent drug. acs.orgalfa-chemistry.com This is crucial for understanding how the body processes the drug and for identifying any potentially active or toxic metabolites.

Quantifying Drug and Metabolite Levels: The distinct mass of the labeled compound allows for accurate quantification of both the parent drug and its metabolites in various biological matrices like plasma, urine, and tissues. nih.gov

Elucidating Metabolic Pathways: Tracer studies with labeled compounds help to map the metabolic pathways a drug undergoes, providing insights into the enzymes and transporters involved in its disposition. acs.org

Investigating Drug Transport and Efflux: Labeled compounds can be used to study the mechanisms by which drugs cross cell membranes, including the role of influx and efflux transporters. This is particularly important for understanding drug distribution to target tissues and for overcoming drug resistance mechanisms.

In the case of this compound, the stable isotope labels would enable researchers to conduct detailed ADME studies to precisely define its pharmacokinetic profile, differentiate it from its parent compound HHT, and investigate its metabolic fate and transport mechanisms without the use of radioactive isotopes.

Exploration of Homoharringtonine Metabolism and Its Analogs Through Isotopic Tracers

Identification of Metabolic Transformations and Pathways

The journey of a drug through a biological system involves a series of biochemical modifications known as biotransformation. Isotopic tracers are instrumental in mapping this journey.

Drug metabolism is largely carried out by families of enzymes, such as the cytochrome P450 (CYP) superfamily, which catalyze a variety of reactions to render compounds more water-soluble for excretion. mdpi.com For complex alkaloids like Homoharringtonine (B1673347), these transformations can include oxidation, hydrolysis, and demethylation. The very existence of the "4'-Demethyl" analog suggests that demethylation is a key metabolic or synthetic pathway for this class of compounds. This process involves the enzymatic removal of a methyl group, a common reaction in the metabolism of many therapeutic agents. The use of a stable isotope-labeled version of this metabolite allows researchers to study the kinetics and downstream fate of this specific transformation product.

Early pharmacokinetic studies on Homoharringtonine identified a primary metabolite in human and murine plasma resulting from the action of plasma esterases. researchgate.net This metabolite was characterized as 2'-hydroxy-2'-(alpha-acetic acid)-6'-hydroxy-6'-methylheptanoyl cephalotaxine (B1668394). researchgate.net

The application of an isotopically labeled tracer like 4'-Demethyl Homoharringtonine-13C,d3 would significantly enhance such studies. When analyzing complex biological samples, the unique mass shift introduced by the ¹³C and deuterium (B1214612) atoms allows for the confident identification of all molecules derived from the administered tracer, distinguishing them from the vast background of endogenous cellular components. This facilitates the discovery and structural elucidation of previously unknown or low-abundance metabolites.

Impact on Cellular and Systemic Metabolic Homeostasis in Preclinical Contexts

Beyond mapping its own transformation, Homoharringtonine and its analogs can induce significant changes in the metabolic landscape of cells. Isotopic tracing helps to unravel these broader impacts on cellular homeostasis.

In preclinical studies using Acute Myeloid Leukemia (AML) cell lines, treatment with Homoharringtonine has been shown to significantly alter cellular metabolic signatures. nih.gov Transcriptome analysis of HHT-treated AML cells revealed that the drug's efficacy is closely linked to the disruption of the choline (B1196258) metabolism process. nih.govnih.govresearchgate.net Choline metabolism is critical for cancer cells, as it is essential for the synthesis of phosphatidylcholine, a primary component of cell membranes required for rapid cell proliferation. frontiersin.orgmdpi.com

A study identified a key novel gene, AL162417.1, as being central to the changes observed in the choline metabolism pathway following HHT treatment. nih.gov These findings indicate that HHT's therapeutic action may be partially mediated by its ability to interfere with this fundamental metabolic pathway, thereby disrupting membrane integrity and cellular signaling. nih.govfrontiersin.org

Table 1: Metabolic Pathways Modulated by Homoharringtonine in AML Cells

Treatment Context Affected Metabolic Pathway Key Associated Gene(s) Reference
HHT-Sensitive Cells Choline Metabolism AL162417.1 nih.govnih.gov
HHT-Resistant Cells Ether Lipid Metabolism PLA2G2D, LPCAT2 nih.govnih.gov

The development of drug resistance is a major challenge in cancer therapy and is often linked to metabolic reprogramming. nih.govnih.govfrontiersin.org To investigate resistance to HHT, researchers generated a resistant AML cell line. nih.govnih.gov Analysis of these resistant cells revealed a distinct metabolic shift. The mechanism of resistance was found to be strongly associated with the ether lipid metabolism pathway. nih.govnih.govresearchgate.net

Ether lipids are a class of phospholipids (B1166683) with an ether bond at the sn-1 position of the glycerol (B35011) backbone, playing roles in membrane structure and signaling. researchgate.net The transcriptome analysis of the HHT-resistant cells identified two key genes, PLA2G2D and LPCAT2, as being significantly involved in this metabolic adaptation. nih.govnih.gov This suggests that in response to the pressure of HHT treatment, AML cells can rewire their lipid metabolism, potentially altering membrane composition or signaling pathways to overcome the drug's effects. This metabolic plasticity is a hallmark of therapy-resistant cancer. frontiersin.org Understanding these specific adaptations opens the possibility of developing new strategies to treat HHT-resistant AML by targeting these identified metabolic vulnerabilities. nih.gov

Table 2: Summary of Research Findings on HHT-Induced Metabolic Changes

Area of Investigation Key Finding Implication Reference(s)
Drug Efficacy HHT treatment perturbs the choline metabolism pathway in sensitive AML cells. The anti-leukemic effect of HHT may be partially due to disruption of cell membrane synthesis and signaling. nih.govresearchgate.netnih.gov
Drug Resistance HHT-resistant AML cells exhibit significant upregulation of the ether lipid metabolism pathway. Cells adapt to HHT by rewiring lipid metabolism, representing a potential therapeutic target to overcome resistance. nih.govnih.govresearchgate.net

Table of Compounds Mentioned

Compound Name
This compound
Homoharringtonine (HHT)
2'-hydroxy-2'-(alpha-acetic acid)-6'-hydroxy-6'-methylheptanoyl cephalotaxine
Choline

Mechanistic Dissection of Cellular Actions and Target Identification with 4 Demethyl Homoharringtonine 13c,d3

In-Depth Analysis of Molecular Mechanisms in Preclinical Models

A primary and well-established mechanism of action for Homoharringtonine (B1673347) (HHT) is the potent inhibition of protein synthesis. nih.gov This process is initiated by the compound binding directly to the eukaryotic ribosome. nih.gov Specifically, HHT interacts with the 60S ribosomal subunit, targeting the A-site (acceptor site) within the peptidyl-transferase center. nih.govdrugbank.comnih.gov

A crystal structure study revealed that HHT's binding to the A-site cleft physically obstructs the correct positioning of the amino acid side chains of incoming aminoacyl-tRNAs. nih.govnih.gov This interference prevents the crucial step of peptide bond formation and blocks the initial elongation phase of nascent polypeptide chains. nih.govnih.govoncotarget.com By halting this fundamental process, HHT effectively shuts down the production of new proteins, a mechanism that is central to its biological activity against rapidly proliferating cancer cells. nih.govnih.gov This inhibition affects both cap-dependent and internal ribosome entry site (IRES)-dependent translation. nih.gov

The inhibition of protein synthesis by HHT triggers significant downstream effects on cell cycle control and programmed cell death (apoptosis). nih.govox.ac.uk In preclinical models, HHT has been shown to induce cell cycle arrest, preventing cancer cells from progressing through critical checkpoints. nih.govhaematologica.org For instance, it can block entry into the G2/M phase by modulating the expression of key regulatory proteins such as cyclin B1 and CDK1, and also impede the G1 to S phase transition. nih.gov

Simultaneously, HHT is a potent inducer of apoptosis in various cancer cell lines. nih.govnih.gov This is achieved through the modulation of multiple signaling pathways:

Mitochondrial Apoptotic Pathway : HHT activates the intrinsic apoptotic pathway by altering the balance of Bcl-2 family proteins. It causes a downregulation of anti-apoptotic proteins like Bcl-2 and Myeloid Cell Leukemia-1 (Mcl-1) while upregulating pro-apoptotic proteins like Bax. nih.govnih.gov This shift leads to the loss of mitochondrial membrane potential and subsequent activation of executioner caspases, including caspase-3, caspase-7, and caspase-9, culminating in the cleavage of substrates like PARP. nih.govnih.govnih.gov

Endoplasmic Reticulum (ER) Stress : Studies have shown that HHT treatment can increase the expression of genes associated with ER stress, such as ERN1 and EIF2AK3. nih.govresearchgate.net This ER stress response can, in turn, trigger apoptosis, particularly through the induction of TNF. nih.govresearchgate.net

Telomerase Inhibition : In some leukemia cells, HHT has been shown to induce apoptosis by inhibiting telomerase, an enzyme crucial for maintaining telomere length and enabling cellular immortality. nih.gov

Table 1: Key Proteins Modulated by HHT in Cell Cycle and Apoptosis

Pathway Protein Target Effect of HHT Research Finding
Cell Cycle Cyclin B1 Downregulation Prevents entry into G2/M phase in melanoma cells. nih.gov
CDK1 Downregulation Works with Cyclin B1 to regulate the G2/M checkpoint. nih.gov
Cyclin A2 Downregulation Contributes to cell cycle arrest in colorectal cancer cells. nih.gov
Apoptosis Bcl-2 Downregulation Shifts the Bcl-2/Bax ratio to favor apoptosis. nih.govnih.gov
Mcl-1 Downregulation Rapid depletion of this key anti-apoptotic protein. nih.govnih.govnih.gov
Bax Upregulation Promotes mitochondrial-mediated apoptosis. nih.gov
Caspase-3 Activation (Cleavage) Executioner caspase that leads to apoptosis. nih.govnih.gov
PARP Cleavage A hallmark of caspase-mediated apoptosis. nih.govnih.gov
TNF Upregulation Induced via ER stress, leading to cell death. nih.govresearchgate.net

Beyond its direct impact on protein synthesis and apoptosis, HHT modulates several signaling networks involved in inflammation and enzymatic regulation. Research indicates that HHT possesses immunomodulatory properties, partly by interacting with key transcription factors that govern inflammatory responses, such as STAT3 and NF-κB. nih.gov For example, HHT has been shown to alleviate neuroinflammation in preclinical models of Alzheimer's disease by disrupting the STAT3 pathway. nih.gov

HHT also influences critical enzymatic signaling cascades within cancer cells. It has been found to inhibit the PI3K/AKT and MAPK/ERK1/2 pathways, both of which are central to tumor cell proliferation, survival, and metastasis. nih.gov Furthermore, studies in hepatocarcinoma cells have demonstrated that HHT treatment leads to an increased expression of genes encoding xenobiotic metabolism enzymes, including CYP2E1 and CYP2C19, suggesting an induction of cellular metabolic responses. nih.govresearchgate.net

Identification and Validation of Direct and Indirect Cellular Targets

The global inhibition of protein synthesis by HHT has a particularly pronounced and rapid effect on proteins with short half-lives. oncotarget.com Many of these unstable proteins are critical oncoproteins that drive cancer cell growth and survival. By shutting down their constant replenishment, HHT effectively depletes their cellular levels, contributing significantly to its anti-cancer activity.

Two of the most important short-lived oncoproteins targeted indirectly by this mechanism are c-Myc and Mcl-1. nih.govnih.govoncotarget.com

Mcl-1 : As a key anti-apoptotic protein in many hematological malignancies, Mcl-1 must be continuously synthesized to prevent cells from undergoing apoptosis. HHT-induced translation inhibition leads to a rapid decrease in Mcl-1 levels, with reductions observed as early as two hours after treatment. nih.gov This depletion is a direct result of the protein's natural turnover via proteasome degradation in the absence of new synthesis. nih.gov

c-Myc : This potent transcription factor is a driver of proliferation in numerous cancers and is also intrinsically unstable. HHT treatment leads to a marked reduction in c-Myc protein levels. nih.govoncotarget.com

Interestingly, further investigation has revealed a more direct mechanism for the downregulation of c-Myc. Research shows that HHT can directly bind to the NF-κB repressing factor (NKRF). nih.gov This interaction disrupts NKRF's normal function, ultimately leading to a significant, dose-dependent decrease in MYC transcriptional expression. nih.gov This dual action—inhibiting its synthesis and suppressing its gene expression—makes the downregulation of c-Myc a critical component of HHT's therapeutic effect. nih.gov

Table 2: HHT's Effect on Key Short-Lived Oncoproteins

Oncoprotein Mechanism of Downregulation Effect on mRNA Effect on Protein
Mcl-1 Indirect: Inhibition of protein synthesis leads to degradation. nih.gov Not affected. nih.gov Significantly decreased. nih.govnih.gov
c-Myc Indirect: Inhibition of protein synthesis. oncotarget.com Direct: Binding to NKRF suppresses gene transcription. nih.gov Significantly decreased. nih.gov Significantly decreased. nih.gov
β-Catenin Indirect: Inhibition of protein synthesis. nih.gov Not affected. nih.gov Decreased. nih.gov

In addition to its established role as a protein synthesis inhibitor, recent studies have uncovered a previously unrecognized epigenetic mechanism of action for HHT in acute myeloid leukemia (AML). nih.govnih.gov This pathway involves the targeted suppression of a key epigenetic regulator, leading to widespread changes in the cancer cell's epigenome and gene expression profile.

The signaling cascade is initiated by HHT targeting the transcription factor Specificity Protein 1 (SP1). nih.govox.ac.uk This leads to the subsequent downregulation of Ten-Eleven Translocation 1 (TET1), an enzyme responsible for converting 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC). nih.govhaematologica.org The HHT-induced suppression of the SP1/TET1 axis results in a dramatic, global reduction in DNA 5hmC levels. nih.govhaematologica.org

Further investigation combining 5hmC sequencing and RNA sequencing identified the FMS-like tyrosine kinase 3 (FLT3) gene as a critical downstream target of this epigenetic cascade. nih.govresearchgate.net The reduction in 5hmC at the FLT3 locus leads to its transcriptional repression. nih.gov Since FLT3 is a crucial driver of leukemia cell proliferation and survival, its suppression is a key therapeutic outcome. This effect is particularly relevant for the more than 30% of AML cases that carry FLT3 mutations. nih.govnih.gov The inhibition of the HHT⊣SP1/TET1/5hmC axis ultimately converges on the downregulation of the oncoprotein MYC, a major downstream target of FLT3 signaling. nih.govhaematologica.org

This discovery reveals a complex, multi-faceted mechanism where HHT not only inhibits protein synthesis but also actively remodels the epigenome to shut down critical oncogenic pathways. nih.govnih.gov

Exploration of Other Signaling Pathways (e.g., mTOR, EphB4)

Research into the parent compound, Homoharringtonine (HHT), has revealed its significant impact on several critical signaling pathways implicated in cancer progression, including the mechanistic target of rapamycin (B549165) (mTOR) and the erythropoietin-producing hepatocellular (Eph) receptor B4 (EphB4) pathways. These findings provide a strong basis for investigating the specific effects of its derivatives like 4'-Demethyl Homoharringtonine-13C,d3.

The mTOR signaling pathway , a central regulator of cell growth, proliferation, and survival, is a known target of HHT. nih.gov Studies have demonstrated that HHT can inhibit the AKT/mTOR signaling pathway, leading to apoptosis in various cancer cells, including breast and canine mammary carcinomas. nih.govpromega.com By suppressing this pathway, HHT can disrupt essential cellular processes that tumor cells rely on for their growth and proliferation. Furthermore, HHT has been shown to trigger the mTOR signaling pathway to suppress the expression of the anti-apoptotic protein B-cell lymphoma 6 (BCL-6), inducing apoptosis in leukemic cells. nih.gov

The EphB4 signaling pathway is another critical axis in cancer biology, involved in cell proliferation, migration, and angiogenesis. Homoharringtonine has been identified as an inhibitor of EphB4. nih.govnih.gov In colorectal cancer cells, HHT has been shown to suppress cell growth by inhibiting EphB4 and its downstream signaling cascades, including the PI3K/AKT and MAPK/EKR1/2 pathways. nih.gov This inhibition leads to cell cycle arrest and apoptosis. nih.gov In chronic myeloid leukemia, HHT has been observed to block the EphB4/RhoA pathway, contributing to its therapeutic effects. nih.gov The table below summarizes key findings related to HHT's interaction with these pathways.

Signaling Pathway Cell Line/Model Observed Effect of Homoharringtonine (HHT) Key Downstream Molecules Affected Reference(s)
mTOR Breast Cancer Cells (MCF-7)Inhibition of cell growth and promotion of apoptosisAKT, mTOR nih.gov
Canine Mammary Carcinoma CellsInhibition of cell viability and induction of apoptosisAKT, mTOR promega.com
Leukemic K562 cellsInduction of apoptosisBCL-6 nih.gov
EphB4 Colorectal Cancer Cells (LoVo)Suppression of cell growth, induction of apoptosis and cell cycle arrestEphB4, PI3K/AKT, MAPK/EKR1/2, cyclinA2, CDC2, Bcl-2, Mcl-1, Bax, Bad, caspase-3, -7, -9 nih.gov
Chronic Myeloid Leukemia Cell LinesBlocks EphB4/RhoA pathway, contributes to imatinib (B729) sensitivityEphB4, RhoA nih.gov

Utilization of Labeled Compounds as Affinity Probes for Target Engagement Studies

Isotopically labeled compounds like this compound are invaluable tools for target identification and validation through affinity-based protein profiling. This technique utilizes a modified version of a bioactive molecule, often containing a reporter tag such as biotin (B1667282) or a clickable alkyne group, to isolate and identify its direct binding partners within the complex cellular proteome.

While specific studies utilizing this compound as an affinity probe are not yet widely published, a significant precedent has been set with a closely related derivative. In one study, a biotinylated Homoharringtonine was synthesized and employed as an affinity reagent. This probe was immobilized on avidin (B1170675) agarose (B213101) beads to create an affinity column. When whole lysates of Kasumi-1 leukemia cells were passed through this column, the proteins that directly interacted with HHT were captured. Subsequent elution with a solution containing unmodified HHT as a competitor released the bound proteins, which were then identified using mass spectrometry.

This affinity-based protein profiling approach successfully identified myosin-9 as a direct molecular target of HHT in myeloid leukemia cells. This discovery of a novel HHT interactor demonstrates the power of using chemically modified analogs of the drug to elucidate its mechanism of action at the molecular level.

The principles of this approach are directly applicable to this compound. The stable isotope labels (¹³C and d3) in this compound make it an excellent tool for quantitative mass spectrometry-based proteomics. By incorporating a photoreactive group and a clickable handle, a photoaffinity probe of 4'-Demethyl Homoharringtonine could be synthesized. promega.com This probe would allow for covalent cross-linking to its target proteins upon UV irradiation within living cells, followed by enrichment and identification. promega.com Competitive binding assays with the unlabeled compound can further validate the specificity of the identified targets. The use of such advanced chemical probes is crucial for a comprehensive understanding of the drug's target engagement and its downstream pharmacological effects. nih.gov

Future Trajectories and Novel Research Paradigms

Emerging Applications of Isotopically Labeled Homoharringtonine (B1673347) Analogs as Research Tools

Isotopically labeled compounds are indispensable tools in modern pharmaceutical research, providing unparalleled insights into the interaction of molecules with biological systems. moravek.com The incorporation of stable, non-radioactive isotopes like carbon-13 (¹³C) and deuterium (B1214612) (d) into a drug molecule, such as in 4'-Demethyl Homoharringtonine-13C,d3, creates a molecular tracer that is chemically identical to the unlabeled parent but distinguishable by mass spectrometry. moravek.comnih.gov This allows researchers to precisely track the compound's journey and fate within an organism without altering its inherent biological activity. metsol.com

The primary applications for these labeled analogs are in pharmacokinetic (PK) and pharmacodynamic (PD) studies. nih.govmetsol.com Key research applications include:

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies : Labeled compounds are crucial for tracing the full lifecycle of a drug, providing comprehensive data on how it is absorbed, distributed to various tissues, metabolized into other substances, and ultimately eliminated from the body. nih.govmusechem.com This is foundational for developing effective and safe therapeutic agents. moravek.com

Metabolic Pathway Elucidation : By tracking the isotopic signature, scientists can identify and quantify metabolites, even those that are endogenous, thereby mapping the complex biochemical transformations a drug undergoes. nih.govnih.gov

Target Engagement and Mechanism of Action : Stable isotope labeling can help confirm how a drug interacts with its intended molecular targets and affects biological pathways. nih.gov For a compound like a homoharringtonine analog, this could involve quantifying its effect on protein synthesis or specific signaling cascades in cancer cells. nih.govnih.gov

"Cold-Labeled" Bioavailability Studies : In clinical settings, administering a labeled version of a drug to a patient already on a chronic regimen of the unlabeled drug allows for the determination of pharmacokinetic parameters without interrupting therapy. nih.gov

The use of this compound and similar analogs enables highly sensitive and accurate quantification in complex biological matrices like plasma or urine, typically using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govmetsol.com This precision is vital for understanding the nuanced behavior of potent natural product derivatives in preclinical and clinical research.

Table 1: Applications of Isotopically Labeled Analogs in Research

Research Area Application of Labeled Analog (e.g., this compound) Key Benefit
Pharmacokinetics (ADME) Trace and quantify the parent drug and its metabolites in biological samples (blood, urine, tissue). musechem.com Provides a complete picture of the drug's lifecycle in the body without using radioactivity. nih.govmetsol.com
Drug Metabolism Identify novel or unexpected metabolic pathways by analyzing the mass shifts in resulting products. nih.gov Elucidates how the body processes the drug, which can predict drug-drug interactions. moravek.com
Pharmacodynamics Quantify changes in downstream biomarkers or pathways following drug administration. nih.gov Directly links drug exposure to its biological effect, confirming the mechanism of action.
Clinical Pharmacology Determine bioavailability and steady-state kinetics in patients on chronic therapy. nih.gov Allows for essential clinical studies without requiring patients to stop critical medication.

Synergistic Integration with Proteomics, Metabolomics, and Other Omics Technologies

The true power of isotopically labeled compounds like this compound is realized when they are integrated with systems-level "omics" technologies. This synergy allows researchers to move beyond studying a single molecule and instead investigate its global impact on the cellular environment.

Homoharringtonine (HHT) and its derivatives are known to inhibit protein synthesis and modulate critical signaling pathways involved in cancer, such as the PI3K-AKT-mTOR and STAT5 pathways. nih.govnih.govoncotarget.com By employing a labeled analog in conjunction with proteomics and metabolomics, a much deeper understanding of these effects can be achieved.

Proteomics Integration : Quantitative proteomics techniques can measure changes in the abundance of thousands of proteins within a cell upon treatment with a drug. Using a labeled HHT analog allows for precise correlation between drug concentration and changes in the proteome. moravek.com This can confirm the downregulation of short-lived survival proteins like Mcl-1, c-Myc, and Cyclin D1, which are known to be affected by HHT. nih.govnih.gov This approach helps to build a comprehensive network map of the proteins and pathways modulated by the drug. nih.gov

Metabolomics Integration : Metabolomics provides a snapshot of all the small-molecule metabolites in a biological system. mdpi.com Integrating data from a labeled HHT analog with metabolomic analysis can reveal how the drug alters the metabolic state of a cell. nih.gov For instance, it could uncover shifts in energy metabolism or nucleotide biosynthesis that are consequences of the drug's primary mechanism of action, providing new insights into its anti-cancer effects.

Multi-Omics Network Analysis : The ultimate goal is to integrate data from proteomics, metabolomics, and even transcriptomics to construct a comprehensive "protein-metabolite" regulatory network. nih.govnih.gov This allows scientists to identify the key nodes and pathways that are most perturbed by the drug, potentially revealing novel therapeutic targets, mechanisms of resistance, and biomarkers for patient response. For HHT, this could elucidate the full impact of targeting the SP1/TET1 axis, which affects DNA epigenome and key oncogenic pathways. nih.govhaematologica.org

Table 2: Synergy of Labeled HHT Analogs with Omics Technologies

Omics Technology Integration with Labeled HHT Analog Scientific Insight Gained
Proteomics Quantify changes in protein expression levels in response to precise drug concentrations. moravek.com Identifies the full spectrum of proteins and pathways affected by HHT, confirming targets like Mcl-1 and revealing new ones. nih.govnih.gov
Metabolomics Trace the impact of the drug on cellular metabolic pathways and metabolite levels. nih.govmdpi.com Reveals how HHT-induced protein inhibition affects the overall metabolic state of cancer cells. nih.gov
Chemoproteomics Use of a photo-reactive and isotopically labeled analog to identify direct protein binding partners. chemrxiv.org Moves beyond pathway effects to identify the specific proteins HHT physically interacts with in the cell.
Integrated Multi-Omics Combine proteomics, metabolomics, and other data to build comprehensive molecular networks. nih.govnih.gov Creates a systems-level understanding of the drug's mechanism, from direct binding to downstream functional consequences.

Innovations in Isotopic Labeling Synthesis for Enhanced Research Utility

The creation of complex isotopically labeled molecules like this compound is a significant synthetic challenge that drives innovation in organic chemistry. The utility of these research tools is directly dependent on the efficiency, cost-effectiveness, and precision of their synthesis. researchgate.netrsc.org

Recent advancements have moved beyond traditional methods that rely on incorporating labels at the beginning of a long synthetic sequence, which can be inefficient and costly. researchgate.net Modern strategies focus on late-stage functionalization (LSF), where isotopes are introduced at the final steps of a synthesis. musechem.com

Key innovative approaches applicable to the synthesis of labeled homoharringtonine analogs include:

Hydrogen Isotope Exchange (HIE) : This has become a gold standard for introducing deuterium or tritium (B154650). musechem.comresearchgate.net Catalysts, often based on iridium or ruthenium, can selectively exchange C-H bonds with C-D bonds using D₂O (heavy water) as an inexpensive and readily available deuterium source. researchgate.net This allows for the precise labeling of specific positions on a complex molecule without rebuilding it from scratch.

Efficient ¹³C-Labeling from Basic Precursors : To overcome the high cost of ¹³C-labeled starting materials, new methods are being developed to build labeled molecules from simple, universal building blocks. rsc.org For example, elemental ¹³C can be converted to ¹³C₂-acetylene, a versatile precursor for a wide range of organic transformations, making the synthesis of complex ¹³C-labeled pharmaceuticals more accessible. rsc.org

Site-Specific Labeling via Chemical Synthesis : For complex structures like HHT, a total or semi-synthetic approach is often required. nih.gov The synthesis of labeled phosphoramidite (B1245037) building blocks for DNA or specific intermediates for natural products allows for the incorporation of ¹³C or ¹⁵N at exact, predetermined locations in the final molecule. nih.gov This precision is critical for certain analytical techniques like NMR spectroscopy.

Biocatalysis and Synthetic Biology : Emerging strategies use engineered enzymes or microorganisms to perform specific labeling reactions. acs.orgmdpi.com While still a developing field for complex alkaloids, synthetic biology holds the promise of creating highly specific and efficient pathways for producing labeled natural products in the future. acs.org

The goal of these innovations is to make powerful research tools like this compound more accessible, enabling a broader range of studies into its pharmacology and mechanism of action. rsc.org

Table 3: Comparison of Isotopic Labeling Synthesis Strategies

Synthesis Strategy Description Advantages Challenges
Traditional Multi-Step Synthesis Incorporates a labeled precursor at an early stage of the synthesis. researchgate.net Well-established and reliable for known pathways. Often low overall yield, high cost due to expensive starting materials. researchgate.net
Late-Stage Functionalization (LSF) Introduces the isotope at or near the end of the synthesis, modifying the final product. musechem.com Highly efficient, cost-effective, ideal for complex molecules. researchgate.net Requires development of highly selective catalysts and reaction conditions.
Hydrogen Isotope Exchange (HIE) A type of LSF that selectively exchanges hydrogen for deuterium or tritium using a catalyst. researchgate.net Can use inexpensive deuterium sources like D₂O; high levels of incorporation. Controlling the exact position of the label (regioselectivity) can be difficult.
Universal Labeled Building Blocks Synthesizes simple, versatile labeled units (e.g., ¹³C₂-acetylene) from basic sources for use in various reactions. rsc.org Potentially lowers the cost and increases the availability of a wide range of labeled compounds. Requires initial investment in developing the core building block synthesis.
Synthetic Biology / Biocatalysis Uses engineered enzymes or organisms to produce the labeled compound. acs.orgmdpi.com Potentially highly specific, sustainable, and capable of producing complex structures. Technology is still emerging and requires significant development for specific products.

Development of Next-Generation Research Probes and Pharmacological Tools

Isotopically labeled analogs such as this compound represent the first step toward a new generation of sophisticated chemical probes derived from natural products. nih.gov Natural products are evolutionarily selected to interact with biological macromolecules, making them ideal starting scaffolds for creating highly selective tools to investigate cellular function. chemrxiv.orgnih.gov

Future development will likely involve integrating additional functionalities onto the homoharringtonine scaffold to create multi-modal probes:

Photoaffinity Probes : By incorporating a photo-reactive group (like a diazirine) alongside the isotopic label, researchers can create photoaffinity probes. chemrxiv.orgnih.gov When introduced to cells and exposed to UV light, this probe will permanently crosslink to its direct binding partners. The isotopic tag then serves as a reporter for identifying these proteins via mass spectrometry. This powerful chemoproteomic technique could definitively identify all the proteins that HHT interacts with, resolving long-standing questions about its full range of cellular targets. chemrxiv.org

Fluorescent Probes : Attaching a fluorescent dye to the homoharringtonine structure would create a probe for bioimaging. nih.gov This would allow scientists to visualize the drug's uptake and subcellular localization in real-time using fluorescence microscopy, providing spatial and temporal information that complements the quantitative data from mass spectrometry.

Bifunctional Molecules : Leveraging HHT’s ability to bind to specific proteins, it could be developed into a bifunctional molecule, such as a proteolysis-targeting chimera (PROTAC). A PROTAC links a target-binding molecule to a ligand for an E3 ubiquitin ligase, hijacking the cell's own protein disposal system to specifically destroy a target protein rather than just inhibit it. An HHT-based PROTAC could offer a novel therapeutic modality for cancers dependent on its target proteins.

Activity-Based Probes : These probes are designed to covalently bind to the active site of specific enzymes in an activity-dependent manner. An activity-based probe based on the HHT scaffold could be used to profile the activity of entire enzyme families in complex biological systems, helping to identify new therapeutic targets or off-targets. nih.gov

The development of these next-generation tools will expand the utility of the homoharringtonine scaffold far beyond its current applications, turning it into a versatile platform for exploring complex biology and discovering new therapeutic strategies. chemrxiv.orgnih.gov

Q & A

Q. What are the critical considerations for synthesizing and characterizing 4'-Demethyl Homoharringtonine-13C,d3 in isotopic labeling studies?

  • Methodological Answer : Synthesis requires precise control over isotopic incorporation (13C and deuterium) to ensure structural integrity. Key steps include:
    • Using labeled precursors (e.g., 13C-enriched methyl groups) during demethylation reactions .
    • Validating isotopic purity via High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to confirm position-specific labeling .
    • Monitoring reaction intermediates with HPLC-MS to avoid isotopic dilution or scrambling .

Q. How should researchers design in vitro assays to evaluate the stability of this compound under physiological conditions?

  • Methodological Answer :
    • Simulate physiological pH (7.4), temperature (37°C), and serum proteins (e.g., bovine serum albumin) to mimic biological environments .
    • Use LC-MS/MS for time-resolved quantification of degradation products, focusing on isotopic label retention .
    • Compare degradation kinetics with non-labeled analogs to assess isotopic effects on stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in data on this compound’s mechanism of action in cancer models?

  • Methodological Answer :
    • Hypothesis Testing : Use RNA sequencing or phosphoproteomics to identify downstream targets (e.g., ER stress markers like CHOP or caspase-3 activation) .
    • Control Experiments : Include isotopic controls (e.g., non-labeled Homoharringtonine) to distinguish isotopic effects from pharmacological activity .
    • Data Reconciliation : Apply statistical tools (e.g., PCA or Bayesian modeling) to isolate variables causing discrepancies, such as cell-line-specific metabolic pathways .

Q. How can researchers optimize tracer studies using this compound to map metabolic flux in leukemia cells?

  • Methodological Answer :
    • Pulse-Chase Design : Administer the labeled compound and track 13C incorporation into metabolites via Isotope Ratio Mass Spectrometry (IRMS) .
    • Compartmental Modeling : Use software like INCA to quantify flux rates in pathways such as the TCA cycle or nucleotide biosynthesis .
    • Cross-Validation : Compare results with stable isotope-resolved metabolomics (SIRM) to confirm tracer specificity .

Q. What are the best practices for validating this compound’s target engagement in vivo while complying with ethical guidelines?

  • Methodological Answer :
    • Dosing Precision : Use pharmacokinetic (PK) studies to determine optimal doses that minimize off-target effects while maintaining detectable isotopic signals .
    • Ethical Compliance : Adhere to FDA guidelines (per ) by restricting use to preclinical models (e.g., xenografts) and avoiding human trials without regulatory approval .
    • Biomarker Correlation : Measure downstream biomarkers (e.g., apoptosis markers in tumor biopsies) to confirm target modulation .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in bioanalytical data for this compound across laboratories?

  • Solution Framework :
    • Standardize protocols for sample preparation (e.g., extraction solvents, storage conditions) .
    • Use certified reference materials (CRMs) with defined isotopic enrichment levels for inter-laboratory calibration .
    • Publish raw data and analytical parameters (e.g., LC gradients, MS ionization settings) to enhance reproducibility .

Q. What advanced techniques differentiate isotopic effects from pharmacological effects in this compound studies?

  • Technical Recommendations :
    • Conduct dual-isotope experiments (e.g., 13C + 2H) to track label migration and confirm mechanistic conclusions .
    • Employ CRISPR-edited cell lines (e.g., knockouts of drug targets) to isolate isotopic contributions to cytotoxicity .

Data Reporting and Publication Standards

Q. How should researchers document the use of this compound in publications to meet ICMJE guidelines?

  • Documentation Checklist :
    • Report the compound’s CAS number (if available), isotopic purity, and supplier (e.g., TRC D231152 from ) .
    • Disclose storage conditions (e.g., -80°C, desiccated) and reconstitution protocols .
    • Adhere to journal-specific formatting (e.g., Harvard referencing) and include raw data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.